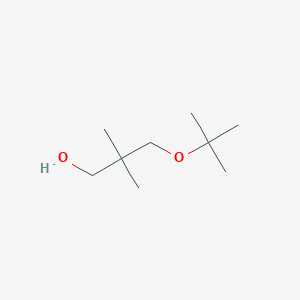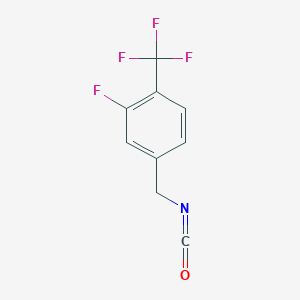![molecular formula C11H13BrO B15322203 1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol](/img/structure/B15322203.png)
1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol is a chemical compound characterized by a cyclopropane ring substituted with a 4-bromophenyl group and a hydroxyl group
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Cyclization: The synthesis of this compound can begin with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid. This compound can then undergo cyclization reactions to form the cyclopropane ring.
Grignard Reaction: Another approach involves the use of Grignard reagents. Bromobenzene can react with ethyl magnesium bromide to form a Grignard reagent, which can then be reacted with cyclopropanone to yield the target compound.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Oxidation: The hydroxyl group in 1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol can be oxidized to form the corresponding ketone.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohol or amine derivatives.
Substitution Reactions: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, Dess-Martin periodinane
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Sodium cyanide, aqueous ammonia
Coupling: Palladium catalyst, boronic acids
Major Products Formed:
Cyclopropanone derivatives
Biaryl compounds
Amine derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 1-[2-(4-Bromophenyl)ethyl]cyclopropan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in electrophilic aromatic substitution reactions. The cyclopropane ring can undergo ring-opening reactions, leading to various biological activities.
Comparación Con Compuestos Similares
4-Bromophenylacetic acid: Similar in structure but lacks the cyclopropane ring.
1-(4-Bromophenyl)ethanone: Contains a ketone group instead of a hydroxyl group.
2-Bromo-1-(4-bromophenyl)ethanone: Contains an additional bromine atom on the ethanone group.
Propiedades
Fórmula molecular |
C11H13BrO |
|---|---|
Peso molecular |
241.12 g/mol |
Nombre IUPAC |
1-[2-(4-bromophenyl)ethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C11H13BrO/c12-10-3-1-9(2-4-10)5-6-11(13)7-8-11/h1-4,13H,5-8H2 |
Clave InChI |
BLOWDQJLDOAPMJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCC2=CC=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)
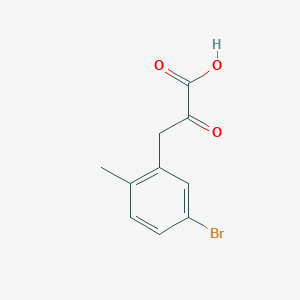
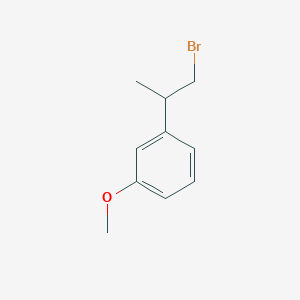
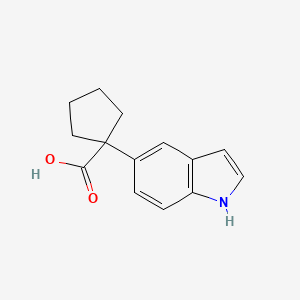

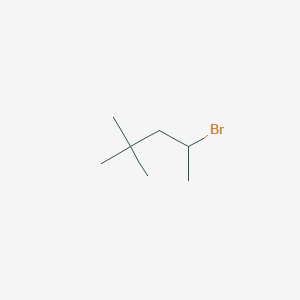
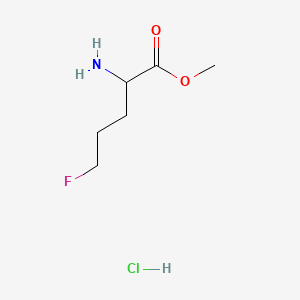
![O-[(3,4,5-trimethoxyphenyl)methyl]hydroxylamine](/img/structure/B15322173.png)
![3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
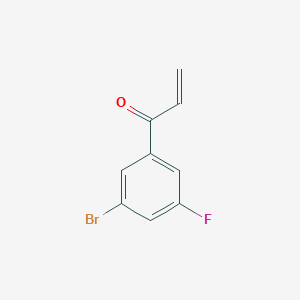
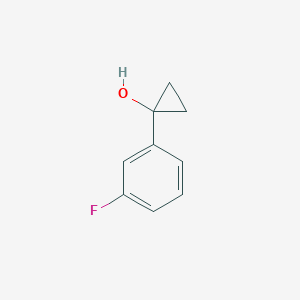
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)but-2-ynoicacid](/img/structure/B15322198.png)
